
Linearmycin B
Übersicht
Beschreibung
Linearmycin B ist ein Mitglied der Linearmycin-Familie von Polyketiden, die lytische Membran-Targeting-Antibiotika sind. Ursprünglich als antifungale Metaboliten klassifiziert, wurde festgestellt, dass Linearmycine eine Zelllyse und Koloniedegradation von Gram-positiven Bakterien, insbesondere Bacillus subtilis, verursachen . This compound wird von Streptomyces sp. Stamm Mg1 produziert und in extrazelluläre Vesikel eingebaut, die in der Lage sind, Bacillus subtilis zu lysieren .
Herstellungsmethoden
This compound wird typischerweise aus den Myzelextraten von Streptomyces sp. Stamm Mg1 isoliert. Die Biosynthese von this compound beinhaltet die Einarbeitung verschiedener Substrate in den Polyketid-Weg. Die Strukturzuordnung von this compound wurde durch differenzielle NMR-Analyse bestätigt . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber der Isolierungsprozess umfasst die Kultivierung von Streptomyces sp. in geeigneten Medien und die Extraktion der Verbindung aus dem Myzel .
Vorbereitungsmethoden
Linearmycin B is typically isolated from the mycelial extracts of Streptomyces sp. strain Mg1 . The biosynthesis of this compound involves the incorporation of various substrates into the polyketide pathway. The structural assignment of this compound has been confirmed by differential NMR analysis . Industrial production methods for this compound have not been extensively documented, but the isolation process involves culturing Streptomyces sp. in appropriate media and extracting the compound from the mycelium .
Analyse Chemischer Reaktionen
Structural Features Influencing Reactivity
Linearmycin B (C₆₆H₁₀₃NO₁₆; molecular weight 1,166.5 g/mol) contains a linear polyketide backbone with ≥60 carbons, multiple conjugated double bonds, and a polyene moiety . These structural elements enable interactions with lipid bilayers through hydrophobic and van der Waals forces, facilitating membrane disruption . Its insolubility in aqueous environments necessitates vesicle-mediated delivery for biological activity .
Membrane Disruption and Depolarization
This compound directly targets bacterial cytoplasmic membranes, causing rapid depolarization and lysis. Key findings include:
-
Lipid Bilayer Disruption : In vitro experiments with liposomes demonstrated that this compound disrupts lipid bilayers independently of cellular components, confirming intrinsic membranolytic activity .
-
Depolarization Kinetics : Exposure to this compound caused immediate depolarization of Bacillus subtilis membranes, correlated with loss of cell viability .
Table 1: Membrane Effects of this compound
Interaction with Two-Component Signaling Systems
This compound activates the LnrJK-LnrLMN system in B. subtilis, a resistance mechanism involving:
-
LnrJK Activation : this compound binds to the histidine kinase LnrJ, triggering phosphorylation of the response regulator LnrK .
-
Efflux Pump Induction : Activated LnrK upregulates the ABC transporter LnrLMN, which exports this compound and confers resistance .
Table 2: Genetic and Biochemical Responses to this compound
Component | Function | Outcome | Source |
---|---|---|---|
LnrJK TCS | Signal transduction | Upregulation of LnrLMN | |
LnrLMN transporter | Efflux of this compound | Resistance and biofilm formation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy confirmed this compound’s structure and reactivity:
-
UV Absorbance : Peaks at 333 nm and 254 nm correspond to conjugated double bonds .
-
NMR Shifts : Specific chemical shifts (e.g., δ 5.3–6.5 ppm for polyene protons) align with its linear polyene architecture .
Biological Activity and Resistance
-
Antifungal vs. Antibacterial Activity : Originally classified as antifungal, this compound also lyses Bacillus species via membrane targeting .
-
Resistance Mutations : Missense mutations in lnrJK (e.g., YfiJK) enhance efflux pump expression, reducing intracellular this compound concentrations .
Comparative Reactivity with Polyenes
This compound shares mechanistic similarities with amphotericin B but differs in specificity:
-
Similarities : Both disrupt membranes via polyene-lipid interactions .
-
Differences : this compound lacks activity against fungi at sublytic concentrations and does not require sterols for membrane binding .
This compound’s chemical reactivity is defined by its membranolytic action, structural polyene motifs, and interactions with bacterial signaling pathways. Its unique mechanism positions it as a model for studying membrane-targeting antibiotics and resistance evolution.
Wissenschaftliche Forschungsanwendungen
Key Findings on Mechanism
- Membrane Disruption : Linearmycin B disrupts lipid bilayers, indicating that the cytoplasmic membrane is its primary target .
- Lysis in Various Strains : It has been shown to induce lysis in several Gram-positive bacteria, including Bacillus subtilis, with varying efficacy depending on the bacterial strain .
- Extracellular Vesicles : Research suggests that linearmycins may be trafficked via extracellular vesicles, linking antibiotic production with bacterial membrane physiology .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Bacillus subtilis | Strong lytic activity | |
Staphylococcus aureus | Moderate inhibition | |
Fungal strains (e.g., Candida) | Effective antifungal properties |
Antifungal Applications
A study highlighted the efficacy of this compound against fungal pathogens, showing promise as an alternative to conventional antifungals like amphotericin B. The compound exhibited lower toxicity profiles while maintaining strong antifungal activity .
Resistance Mechanisms
Research into resistance mechanisms revealed that Bacillus subtilis mutants exposed to this compound developed biofilm formation capabilities and mutations in specific signaling pathways (e.g., yfiJK), suggesting adaptive responses to antibiotic pressure .
Biosensor Development
A novel biosensor based on the response of Bacillus subtilis to this compound was developed for screening new amphotericin-like compounds. This biosensor utilizes a lux reporter construct linked to the lnrLMN operon, which is induced upon exposure to linearmycins .
Wirkmechanismus
The mechanism of action of linearmycin B involves the disruption of the cytoplasmic membrane of Gram-positive bacteria. This compound causes rapid depolarization of the membrane, leading to a loss of viability in the target cells . The compound’s lytic activity is intrinsic and does not rely on cellular metabolism or growth . The molecular targets of this compound include the lipid bilayers of the cytoplasmic membrane, which are disrupted upon exposure to the compound .
Vergleich Mit ähnlichen Verbindungen
Linearmycin B ähnelt anderen Polyketid-Antibiotika wie Linearmycin A und Linearmycin C . Linearmycin A fehlt ein einzelnes Olefin im terminalen Polyen-Chromophor im Vergleich zu this compound, während Linearmycin C eine ein-Methylen-Erweiterung der Startereinheit von Linearmycin A und B ist . Diese strukturellen Unterschiede heben die Einzigartigkeit von this compound in Bezug auf seine chemische Struktur und biologische Aktivität hervor. Andere verwandte Polyen-Antibiotika umfassen Amphotericin B, Nystatin und ECO-02301, die ebenfalls antifungale Eigenschaften aufweisen .
Biologische Aktivität
Linearmycin B, a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1, exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, resistance mechanisms, and implications in microbial competition.
Overview of this compound
This compound is part of a larger family of linearmycins, which are characterized by their long linear structures with amino and carboxylic acid groups. These compounds are known for their ability to target bacterial membranes, leading to cell lysis and inhibition of growth in susceptible organisms such as Bacillus subtilis and other Gram-positive bacteria .
Lytic Activity : this compound primarily acts by disrupting the integrity of the bacterial cytoplasmic membrane. Studies have demonstrated that exposure to this compound results in rapid depolarization of the membrane potential in B. subtilis, indicating a loss of membrane integrity that correlates with cell lysis . This mechanism is distinct from traditional antibiotics that target cell wall synthesis or protein synthesis, as linearmycins can induce lysis even in metabolically inactive cells .
Extracellular Vesicle Trafficking : Recent research has uncovered that linearmycins may be trafficked via extracellular vesicles produced by Streptomyces sp. strain Mg1. These vesicles encapsulate linearmycins and facilitate their delivery to target cells, enhancing the competitive fitness of the producing strain in microbial environments .
Resistance Mechanisms
Resistance to this compound in Bacillus subtilis has been linked to mutations in the two-component signaling system (TCS) operon yfiJK. These mutations activate the expression of an ATP-binding cassette (ABC) transporter encoded by the yfiLMN operon, which is essential for conferring resistance against linearmycin-induced lysis . The interplay between resistance mechanisms and biofilm formation suggests that resistant strains may gain an advantage in competitive environments.
Table 1: Summary of Key Research Findings on this compound
Implications for Antimicrobial Development
The unique mechanism of action exhibited by this compound positions it as a promising candidate for the development of new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern. Its ability to bypass traditional resistance pathways makes it an attractive option for treating infections caused by resistant Gram-positive pathogens.
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLEVLIHWJIAE-OTPULODUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.